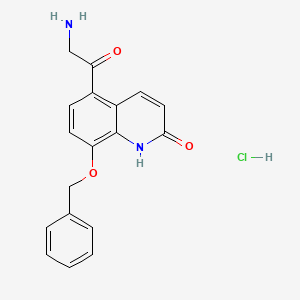
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzyloxy group at the 8th position and a glycyl group at the 5th position of the quinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Addition of the Glycyl Group: The glycyl group can be added through peptide coupling reactions using glycine and coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the glycyl group may facilitate its transport across cell membranes. The quinoline core can interact with DNA or proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
8-(benzyloxy)-quinoline: Lacks the glycyl group, which may affect its solubility and biological activity.
5-glycylquinoline: Lacks the benzyloxy group, which may affect its binding affinity and specificity.
8-(benzyloxy)-5-methylquinoline: Contains a methyl group instead of a glycyl group, which may alter its chemical reactivity and biological properties.
Uniqueness
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride is unique due to the presence of both the benzyloxy and glycyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C18H17ClN2O3 |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
5-(2-aminoacetyl)-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C18H16N2O3.ClH/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12;/h1-9H,10-11,19H2,(H,20,22);1H |
InChI 键 |
GASLACACSLWSHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CN)C=CC(=O)N3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



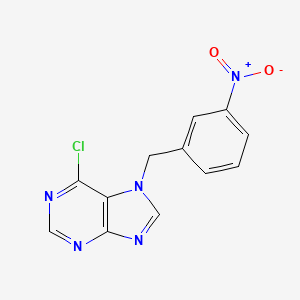
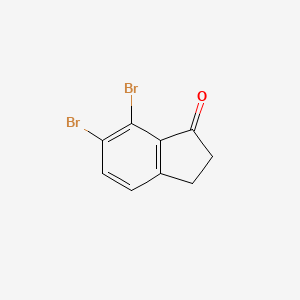


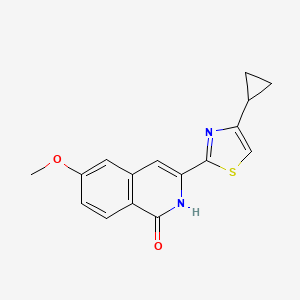
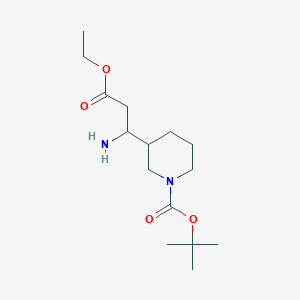

![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)


![ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B11837135.png)

